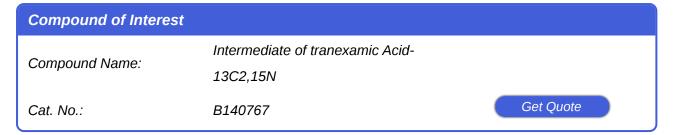


# Microbial Synthesis of Tranexamic Acid Intermediates: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Tranexamic acid, a synthetic lysine analogue with significant antifibrinolytic properties, is a crucial pharmaceutical compound. Traditional chemical synthesis routes to tranexamic acid and its intermediates often involve harsh reaction conditions, hazardous reagents, and complex purification steps. Microbial and enzymatic synthesis pathways present a promising green alternative, offering high specificity, milder reaction conditions, and the potential for sustainable production from renewable feedstocks. This technical guide provides an in-depth overview of the current state of research in the microbial synthesis of key intermediates for tranexamic acid production. We will explore potential biocatalytic routes, focusing on the enzymatic conversion of precursors and outlining hypothetical metabolic pathways. This guide will also present available quantitative data in structured tables and provide conceptual experimental protocols for key biotransformations. Visualizations of proposed pathways and workflows are included to facilitate understanding.

#### Introduction

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an essential medicine used to control bleeding by inhibiting the breakdown of fibrin clots. Its synthesis has traditionally been in the domain of chemical catalysis. However, the principles of green chemistry are driving the exploration of biocatalytic and microbial production routes for



pharmaceuticals. The high stereospecificity of enzymes makes them particularly attractive for the synthesis of the desired trans-isomer of tranexamic acid, potentially simplifying downstream processing and reducing isomeric impurities.

This guide focuses on the microbial and enzymatic synthesis of key tranexamic acid intermediates, which represent critical steps toward a fully biological production system. We will delve into the use of nitrilases and transaminases as key enzymatic players in this emerging field.

## Biocatalytic Routes to Tranexamic Acid Intermediates

The microbial synthesis of tranexamic acid is not yet established as a complete de novo biosynthetic pathway from simple sugars in a single microorganism. However, research into specific enzymatic conversions of chemical precursors has laid the groundwork for a multi-step biocatalytic or chemo-enzymatic approach. Two key enzymatic steps that have been explored are the hydrolysis of a dinitrile precursor and the reductive amination of a keto-acid or aldehyde precursor.

### Nitrilase-Mediated Synthesis of trans-4-Cyanocyclohexane-1-carboxylic acid

A crucial intermediate in several chemical synthesis routes of tranexamic acid is trans-4-cyanocyclohexane-1-carboxylic acid. A biocatalytic approach to this intermediate involves the regioselective hydrolysis of trans-1,4-dicyanocyclohexane.

Enzyme: Nitrilase Source Organism: Corynebacterium sp. C5

A nitrilase from Corynebacterium sp. has been reported to catalyze the conversion of trans-1,4-dicyanocyclohexane to trans-4-cyanocyclohexane-1-carboxylic acid. This enzymatic step is highly specific and avoids the harsh conditions and non-selective hydrolysis often associated with chemical methods.

Table 1: Quantitative Data for Nitrilase-Mediated Hydrolysis



Parameter	Value	Reference	
Substrate	trans-1,4-Dicyanocyclohexane	N/A	
Product	trans-4-Cyanocyclohexane-1- carboxylic acid	N/A	
Enzyme	Nitrilase	N/A	
Organism	Corynebacterium sp. C5	N/A	
Yield	>99%	N/A	
Reaction Time	N/A	N/A	
Temperature	4°C	N/A	
рН	N/A	N/A	

Note: Detailed quantitative data such as specific activity, titer, and productivity are not readily available in the public domain and would require further experimental investigation.

Experimental Protocol: Whole-Cell Biocatalysis with Corynebacterium sp. C5

This protocol describes a conceptual whole-cell biocatalysis experiment for the synthesis of trans-4-cyanocyclohexane-1-carboxylic acid.

#### Strain Cultivation:

- Inoculate Corynebacterium sp. C5 into a suitable nutrient-rich medium (e.g., Tryptic Soy Broth).
- Incubate at 30°C with shaking (200 rpm) for 24-48 hours until the late exponential growth phase is reached.
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) and resuspend to a desired cell density (e.g., 50 g/L wet cell weight).

#### Biotransformation:



- In a temperature-controlled reactor, add the resuspended Corynebacterium sp. C5 cells.
- Add the substrate, trans-1,4-dicyanocyclohexane, to the cell suspension. The substrate
  can be added as a solid or dissolved in a minimal amount of a water-miscible organic
  solvent to aid dispersion.
- Maintain the reaction at a low temperature (e.g., 4°C) to potentially improve enzyme stability and selectivity.
- Agitate the reaction mixture to ensure adequate mixing.
- Monitor the reaction progress by periodically taking samples and analyzing the concentration of the substrate and product using techniques such as HPLC or GC.
- Downstream Processing:
  - Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.
  - Acidify the supernatant to precipitate the product, trans-4-cyanocyclohexane-1-carboxylic acid.
  - Collect the product by filtration and wash with cold water.
  - Further purify the product by recrystallization from a suitable solvent system.

#### **Transaminase-Mediated Synthesis of Tranexamic Acid**

The final step in the synthesis of tranexamic acid involves the conversion of the cyano group of trans-4-cyanocyclohexane-1-carboxylic acid into an aminomethyl group. While chemical reduction is the conventional method, a biocatalytic approach using a transaminase could offer a stereospecific and greener alternative. This would likely involve the conversion of an aldehyde or keto precursor.

A hypothetical two-step enzymatic conversion from the carboxylic acid intermediate could be envisioned:



- Carboxylic Acid Reductase (CAR): Reduction of the carboxylic acid group of trans-4cyanocyclohexane-1-carboxylic acid to the corresponding aldehyde, trans-4cyanocyclohexane-1-carbaldehyde.
- Transaminase (ATA): Reductive amination of the aldehyde to form trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid).

Alternatively, a more direct route could involve the reductive amination of a keto-acid precursor, 4-oxocyclohexanecarboxylic acid, followed by the introduction of the aminomethyl group. However, the direct biocatalytic amination of a cyano group is not a standard reaction for transaminases.

Table 2: Potential Enzymes for Tranexamic Acid Synthesis

Enzyme Class	Reaction	Potential Substrate	Product	Challenges
Carboxylic Acid Reductase (CAR)	Carboxylic acid reduction	trans-4- Cyanocyclohexa ne-1-carboxylic acid	trans-4- Cyanocyclohexa ne-1- carbaldehyde	Enzyme discovery and engineering for substrate specificity.
Transaminase (ATA)	Reductive amination	trans-4- Cyanocyclohexa ne-1- carbaldehyde	Tranexamic Acid	Identification of a suitable transaminase with high activity and stereoselectivity.
Transaminase (ATA)	Reductive amination	4- Oxocyclohexane carboxylic acid	trans-4- Aminocyclohexa necarboxylic acid	Requires a subsequent enzymatic step to introduce the methylamine group.

Experimental Protocol: Screening for a Suitable Transaminase



This protocol outlines a general approach for screening a library of transaminases for activity towards a tranexamic acid precursor.

- Enzyme and Substrate Preparation:
  - Obtain a panel of commercially available or in-house expressed and purified transaminases.
  - Synthesize the target substrate, for example, trans-4-formylcyclohexanecarboxylic acid.
  - Prepare solutions of the substrate, an amino donor (e.g., isopropylamine, L-alanine), and the cofactor pyridoxal-5'-phosphate (PLP).
- · High-Throughput Screening:
  - In a 96-well plate format, set up reactions containing the transaminase, substrate, amino donor, and PLP in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).
  - o Include appropriate controls (no enzyme, no amino donor).
  - Incubate the plate at a controlled temperature (e.g., 30-40°C) for a set period (e.g., 24 hours).
- Analysis of Product Formation:
  - Quench the reactions by adding a suitable agent (e.g., acid or base).
  - Analyze the reaction mixtures for the formation of tranexamic acid using a sensitive analytical method such as LC-MS.
  - Identify "hit" enzymes that show significant product formation.
- Characterization of "Hit" Enzymes:
  - For the most promising transaminases, perform further characterization to determine kinetic parameters (Km, kcat), optimal pH and temperature, and stereoselectivity.



## Proposed Microbial Synthesis Pathways and Workflows

While a complete microbial synthesis pathway for tranexamic acid has not been reported, we can propose a hypothetical pathway based on known biocatalytic reactions. This would involve metabolic engineering of a host organism, such as E. coli or Corynebacterium glutamicum, to produce a key precursor and then perform the final enzymatic conversions.

#### **Hypothetical Pathway from a Central Metabolite**

A potential, though challenging, route could start from a common central metabolite like shikimate or chorismate, which are precursors to aromatic amino acids and other cyclic compounds. Engineering a pathway to convert these intermediates into the cyclohexane carboxylate backbone of tranexamic acid would be a significant undertaking in synthetic biology.



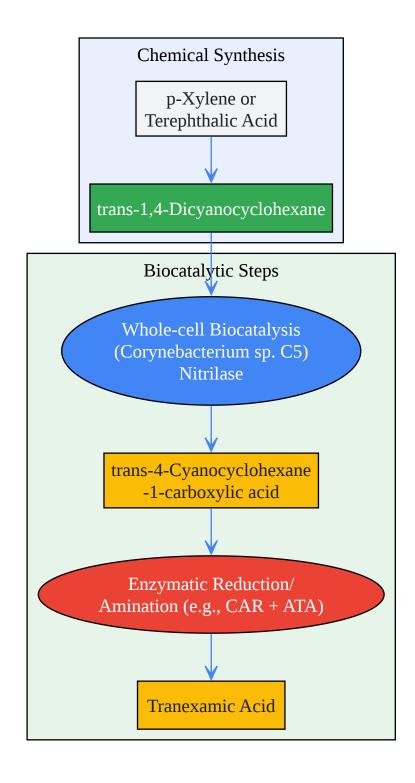
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Caption: Hypothetical de novo biosynthesis of tranexamic acid.

### **Chemo-Enzymatic Workflow**

A more near-term and feasible approach is a chemo-enzymatic workflow that combines chemical synthesis of a key intermediate with subsequent enzymatic transformations.





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Caption: Chemo-enzymatic workflow for tranexamic acid synthesis.

### **Conclusion and Future Outlook**







The microbial and enzymatic synthesis of tranexamic acid intermediates is a burgeoning field with significant potential to develop sustainable and efficient manufacturing processes. The use of nitrilases for the synthesis of trans-4-cyanocyclohexane-1-carboxylic acid is a promising first step. The subsequent conversion to tranexamic acid via a biocatalytic reductive amination is a key area for future research, requiring the discovery and engineering of suitable carboxylic acid reductases and transaminases.

The ultimate goal of a complete de novo microbial synthesis of tranexamic acid from renewable feedstocks will necessitate significant metabolic engineering efforts. However, the development of robust and efficient enzymatic steps for the conversion of advanced intermediates provides a clear and achievable roadmap for the near future. Further research should focus on enzyme discovery, protein engineering to improve catalyst performance, and the development of whole-cell biocatalytic processes with high titers and yields. The successful implementation of such strategies will not only provide a green alternative for the production of this essential medicine but also showcase the power of synthetic biology in pharmaceutical manufacturing.

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